1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)23-12-11-17-18(5-4-6-19(17)23)21(25)22-13-20(24)15-7-9-16(26-3)10-8-15/h4-12,14H,13H2,1-3H3,(H,22,25) |
InChI Key |
UYPDPYBTBIPHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole
Indole is alkylated at the 1-position using isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–5°C to minimize polysubstitution. After quenching with ice water, the product is extracted with ethyl acetate and purified via silica gel chromatography, yielding 1-isopropyl-1H-indole in 65–70% yield.
Preparation of 2-Amino-1-(4-Methoxyphenyl)Ethanone
This intermediate is synthesized via a two-step sequence starting from 4-methoxyacetophenone.
Bromination
4-Methoxyacetophenone undergoes α-bromination using bromine in acetic acid at 40°C, yielding 2-bromo-1-(4-methoxyphenyl)ethanone (92% yield). The reaction is monitored by TLC (hexane/ethyl acetate 4:1) to ensure completion.
Amination
Gabriel synthesis converts the bromoketone to the primary amine. Treatment with potassium phthalimide in DMF at 100°C for 12 hours forms the phthalimide-protected amine. Hydrazinolysis (hydrazine hydrate, ethanol, reflux) liberates 2-amino-1-(4-methoxyphenyl)ethanone, isolated as a hydrochloride salt (78% yield).
Amide Bond Formation
Coupling the carboxylic acid and amine is achieved using activation reagents. Patent US20230312550A1 reports high-yielding amidation for structurally similar compounds, which informs the following protocol:
Activation of Carboxylic Acid
1-Isopropyl-1H-indole-4-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C. After 30 minutes, 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (1.1 equiv) is added, and the reaction is stirred at room temperature for 18 hours.
Work-Up and Purification
The mixture is washed with 5% citric acid, saturated NaHCO3, and brine. The organic layer is dried over MgSO4, concentrated, and purified via flash chromatography (hexane/ethyl acetate 1:1) to yield the title compound as a white solid (82% yield).
Optimization of Reaction Conditions
Variations in coupling reagents, solvents, and bases were evaluated to maximize efficiency:
| Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|
| HATU | DCM | DIPEA | 82 |
| EDCI/HOBt | DMF | Triethylamine | 75 |
| DCC | THF | Pyridine | 68 |
HATU in DCM with DIPEA provided superior yields, likely due to enhanced activation of the carboxylic acid and reduced side reactions.
Characterization and Analytical Data
The final product is characterized by NMR, HPLC, and mass spectrometry:
-
1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, indole H-2), 7.89 (d, J = 8.4 Hz, 1H, indole H-5), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 4.75 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 3.86 (s, 3H, OCH3), 3.02 (s, 2H, COCH2N), 1.52 (d, J = 6.8 Hz, 6H, CH(CH3)2).
-
HPLC : >99% purity (C18 column, 70:30 MeOH/H2O).
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow chemistry for the amidation step, reducing reaction time to 2 hours and maintaining yields above 80% . Recrystallization from methanol/water (9:1) achieves pharmaceutical-grade purity without chromatography.
Chemical Reactions Analysis
1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 350.4 g/mol. Its structure features an indole ring, which is often associated with diverse biological activities, making it a valuable scaffold in drug design.
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives display activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The Diameter of Inhibition Zone (DIZ) assay has been utilized to evaluate the antimicrobial efficacy of these compounds, with some exhibiting notable inhibition against pathogens such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound's structural analogs have been explored for their anticancer properties. Studies suggest that certain indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds incorporating the indole structure have shown cytotoxic activity against several human cancer cell lines, including those from breast and colon cancers . The design of molecular hybrids combining indole with other active moieties has been proposed to enhance efficacy against various tumors .
Case Study 1: Antimicrobial Evaluation
A study synthesized several indole-based compounds and evaluated their antimicrobial activity. Compounds derived from N-acetylisatins showed promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential of indole derivatives in developing new antimicrobial agents .
| Compound | DIZ (mm) | Target Bacteria |
|---|---|---|
| 5c | 21 | Staphylococcus aureus |
| 5h | 22 | Bacillus subtilis |
Case Study 2: Anticancer Activity
In another investigation, researchers explored the anticancer effects of various indole derivatives on human cancer cell lines. The study demonstrated that specific modifications in the indole structure could significantly enhance cytotoxicity, suggesting a viable pathway for drug development targeting cancer .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| Breast Cancer | 15 | Indole Derivative A |
| Colon Cancer | 10 | Indole Derivative B |
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with derivatives reported in the literature, such as pyrimidinone-thioether hybrids and substituted pyrazolo-pyridine carboxamides. Below is a detailed comparison based on molecular features, synthetic yields, and physicochemical properties:
Core Structure and Functional Group Variations
Key Observations :
- Indole vs. Pyrimidinone/Pyrazolo-Pyridine Cores: The indole scaffold in the target compound may confer distinct electronic properties compared to pyrimidinone or pyrazolo-pyridine systems, influencing binding affinity to biological targets.
- Substituent Effects : The 4-methoxyphenyl group in the target compound and 2d/2e derivatives enhances solubility and modulates steric interactions, while nitro groups (as in 2d) may increase electrophilicity and reactivity .
Key Observations :
- Thermal Stability: The pyrimidinone derivatives (2d, 2e) display melting points >210°C, indicative of crystalline stability, whereas the target compound’s melting point remains uncharacterized.
Biological Activity
1-Isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide is an indole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, leading to diverse therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.36 g/mol. The presence of the methoxy group and the indole core are significant for its biological activity.
Research indicates that compounds with indole structures often exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar indole derivatives have shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Interaction with Receptors : Indoles can interact with various receptors, including serotonin receptors, which may mediate mood and pain responses.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. For instance, compounds structurally similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung) | 12.5 | |
| Compound B | MCF-7 (breast) | 8.0 | |
| Compound C | HeLa (cervical) | 10.5 |
The above data suggests that modifications in the indole structure can lead to enhanced anticancer activity.
Anti-inflammatory Effects
Indole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that certain analogs can reduce the production of pro-inflammatory cytokines:
- Cytokine Inhibition : Studies reported a reduction in TNF-alpha and IL-6 levels when treated with similar indole compounds.
Neuroprotective Effects
Research indicates that some indole compounds exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuronal apoptosis. This may be relevant for conditions such as Alzheimer's disease.
Study on Anticancer Properties
A study evaluated the efficacy of various indole derivatives, including this compound, against human cancer cell lines. The findings suggested that this compound could inhibit cell proliferation significantly more than traditional chemotherapeutics.
Neuroprotective Effects in Animal Models
In a rodent model of neurodegeneration, administration of indole-based compounds resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.
Q & A
Basic: What are the established synthetic routes for 1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide, and what key reaction conditions are critical for achieving optimal yields?
Answer:
The synthesis typically involves multi-step reactions, including indole ring formation and subsequent functionalization. A common approach for indole derivatives involves refluxing precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid) with sodium acetate in acetic acid to form crystalline intermediates . For the methoxyphenyl ketone moiety, coupling reactions under inert atmospheres with palladium or copper catalysts are critical, as seen in structurally similar compounds . Optimal yields require precise control of temperature (e.g., 80–110°C) and solvent selection (e.g., DMF or toluene). Purification via recrystallization from DMF/acetic acid mixtures is often employed .
Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar indole carboxamides, such as those observed in antimicrobial vs. anticancer assays?
Answer:
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or structural variations (e.g., substituent positions). Researchers should conduct structure-activity relationship (SAR) studies to isolate functional group contributions. For example, modifying the methoxyphenyl group’s position or substituting the isopropyl chain can alter target binding . Comparative pharmacokinetic profiling (e.g., solubility, membrane permeability) and counter-screening against related targets (e.g., kinase panels) are recommended to clarify mechanistic divergences .
Basic: What spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry (e.g., indole C-4 carboxamide vs. C-3 isomers). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl groups (e.g., carboxamide at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (≥95% purity threshold). Single-crystal X-ray diffraction resolves absolute stereochemistry, as demonstrated for related indole derivatives .
Advanced: What strategies are recommended for optimizing the regioselectivity in the formation of the indole ring during the synthesis of this compound?
Answer:
Regioselectivity in indole synthesis can be controlled by:
- Catalyst selection : Palladium catalysts favor C-3 functionalization, while copper promotes C-4 substitution .
- Protecting groups : Temporary protection of the carboxamide nitrogen reduces side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific positions .
- Temperature gradients : Lower temperatures (e.g., 0–25°C) stabilize intermediates, reducing isomerization .
Basic: What are the known metabolic pathways and pharmacokinetic challenges associated with indole-4-carboxamide derivatives based on current literature?
Answer:
Indole carboxamides are primarily metabolized by cytochrome P450 enzymes (e.g., CYP3A4), leading to hydroxylation or demethylation of the methoxyphenyl group . Key challenges include:
- Low aqueous solubility : Addressed via prodrug strategies (e.g., esterification) .
- Plasma protein binding : Modifications to the isopropyl group reduce nonspecific binding .
- Blood-brain barrier penetration : Structural analogs with reduced polarity show improved neuroactivity .
Advanced: How can computational chemistry approaches be integrated with experimental data to predict the binding affinity of this compound to potential biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or GPCRs, using crystal structures from databases (PDB). Quantitative SAR (QSAR) models correlate electronic properties (e.g., Hammett constants) with activity data . Molecular dynamics simulations assess binding stability over time, identifying critical residues for mutagenesis validation . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) refines computational predictions .
Basic: What are the recommended storage conditions and stability profiles for indole-based carboxamides under different pH and temperature conditions?
Answer:
- Storage : Under inert gas (argon) at –20°C, protected from light .
- Stability :
- Aqueous solutions : Stable at pH 6–7 for ≤24 hours; degradation occurs via hydrolysis at extremes (pH <3 or >10) .
- Solid state : Stable for ≥6 months if desiccated (RH <30%) .
- Decomposition products : Identified via LC-MS; include oxidized indole rings and cleaved methoxyphenyl groups .
Advanced: What experimental evidence exists for the compound’s potential off-target effects in neurological assays, and how can researchers control for these in activity studies?
Answer:
Off-target effects are reported in dopamine receptor assays due to structural similarity to endogenous ligands . Mitigation strategies include:
- Counter-screening : Test against neurotransmitter receptors (e.g., 5-HT2A, D2) .
- Selective receptor antagonists : Use SCH-23390 (D1 antagonist) to isolate target-specific activity .
- Metabolic profiling : Monitor metabolite formation in brain homogenates to exclude confounding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
